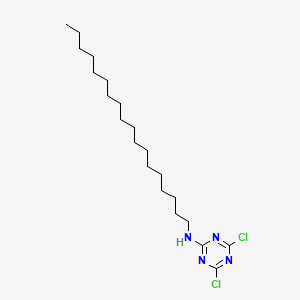

4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine

Description

4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine is a triazine derivative characterized by a long aliphatic chain (n-octadecyl) at the 2-amino position and chlorine atoms at the 4 and 6 positions. This compound (CAS: Not explicitly provided; referred to as "V" in ) has a molecular formula of C₂₁H₃₈Cl₂N₄ and a molecular weight of 416.28 g/mol (GC-MS m/z 416.280 [M]⁺). Key properties include:

- Melting point: 80°C.

- Spectroscopic data:

- Synthesis: Produced in 50% yield via substitution reactions, likely involving cyanuric chloride and octadecylamine.

The long alkyl chain enhances lipophilicity, making it suitable for applications requiring slow release or surfactant properties.

Properties

CAS No. |

52643-21-7 |

|---|---|

Molecular Formula |

C21H38Cl2N4 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

4,6-dichloro-N-octadecyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C21H38Cl2N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-21-26-19(22)25-20(23)27-21/h2-18H2,1H3,(H,24,25,26,27) |

InChI Key |

POWUTOPVEGZOSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC1=NC(=NC(=N1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution reaction of cyanuric chloride with octadecylamine. The reaction is carried out in an organic solvent such as acetone or dichloromethane, under controlled temperature conditions. The reaction proceeds as follows:

- Cyanuric chloride is dissolved in the solvent.

- Octadecylamine is added dropwise to the solution while maintaining the temperature at 0-5°C.

- The reaction mixture is stirred for several hours until the reaction is complete.

- The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The chlorine atoms at positions 4 and 6 of the triazine ring undergo nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the ring. This reactivity is influenced by the electron-withdrawing groups (Cl and octadecyl chain) and the planar structure of the triazine ring .

Key findings :

-

Reactivity order : Chlorine at positions 4 and 6 can be sequentially replaced by nucleophiles like phenols, thiols, or amines .

-

Temperature-dependent selectivity :

Hydrolysis and Functionalization

The compound undergoes hydrolysis under alkaline conditions, leading to ring-opening or formation of hydroxyl-substituted derivatives. This reactivity is critical for applications in materials science and biocidal formulations.

Key observations :

-

Hydrolysis products : Formation of hydroxylamine derivatives or triazine ring degradation products.

-

Catalytic conditions : Sodium hydroxide (NaOH) or acidic water accelerates hydrolysis.

Sequential Substitution Patterns

Triazine derivatives can be functionalized in a 1+2 substitution mode , where the first nucleophile deactivates the ring, enabling subsequent substitutions under milder conditions. For example:

Analytical Characterization

Research confirms the structural integrity of derivatives through advanced techniques:

Critical Reaction Parameters

Scientific Research Applications

4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

Biology: Investigated for its potential antimicrobial properties against various bacterial strains.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials, including surface coatings and polymers.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of essential biological processes. The molecular targets include enzymes and receptors that are critical for cellular function. The pathways involved may include disruption of cell membrane integrity and inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Triazine Compounds

Alkyl-Substituted Derivatives

(a) Shorter Alkyl Chains

4,6-Dichloro-N-propyl-1,3,5-triazin-2-amine (2a) :

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine (2b) :

Key Difference: Longer alkyl chains (e.g., octadecyl) reduce melting points and increase lipophilicity, favoring applications in non-polar environments.

(b) Branched and Cyclic Alkyl Substituents

Aromatic and Heterocyclic Derivatives

(a) Anilazine (Agrochemical Fungicide)

- Structure : 4,6-Dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine.

- Molecular formula : C₉H₅Cl₃N₄.

- Applications : Fungicidal activity due to aromatic interactions and Cl-Cl contacts (3.42 Å) in crystal structure.

- Contrast : Unlike the octadecyl derivative, Anilazine’s chlorophenyl group enhances bioactivity in agricultural settings.

(b) Fluorophenyl Derivatives

- 4-Chloro-6-[3-(4-methoxypiperidin-1-yl)phenyl]-1,3,5-triazin-2-amine: Molecular weight: 320.1 g/mol. Aryl groups increase electronic complexity, making these derivatives suitable for pharmaceutical applications (e.g., adenosine receptor antagonists).

N,N-Dialkylamino Derivatives

- 4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine: CAS: 2401-64-1. Molecular formula: C₅H₆Cl₂N₄. Applications: Herbicidal use due to high reactivity from dimethylamino groups. Safety: Requires precautions due to toxicity.

N,N-Dibutyl-4,6-dichloro-1,3,5-triazin-2-amine :

Data Tables

Table 1: Physical and Chemical Properties

Key Research Findings

Alkyl Chain Impact : Longer chains (e.g., octadecyl) lower melting points and enhance lipid solubility, favoring industrial applications over agrochemicals.

Reactivity Trends: Shorter alkyl or dimethylamino substituents increase reactivity in substitution reactions, crucial for herbicide synthesis.

Biological Activity : Aromatic substituents (e.g., chlorophenyl in Anilazine) enhance fungicidal activity via intermolecular interactions.

Synthetic Challenges : Longer alkyl chains (octadecyl) result in lower yields (50%) compared to shorter analogs (85% for propyl).

Biological Activity

4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine (CAS No. 52643-21-7) is a triazine derivative that has garnered attention for its potential biological activities. This compound is characterized by a triazine core, which has been associated with various pharmacological effects, including anti-cancer properties. This article reviews the biological activity of 4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine based on recent research findings and case studies.

The molecular formula of 4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine is C21H38Cl2N4, with a molecular weight of 417.466 g/mol. The compound features two chlorine atoms and an octadecyl chain attached to the triazine ring, influencing its solubility and biological interactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. Although specific data on 4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine is limited, related compounds within the triazine family have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | A549 (Lung) | 0.20 |

| Derivative B | MCF-7 (Breast) | 1.25 |

| Derivative C | HeLa (Cervical) | 1.03 |

| Derivative D | HepG2 (Liver) | 12.21 |

These derivatives exhibited selective inhibition of pathways such as PI3K/mTOR signaling, which is crucial for cancer cell proliferation and survival .

The mechanism by which triazine derivatives exert their anticancer effects often involves the modulation of key signaling pathways. For instance:

- Inhibition of AKT Phosphorylation : Some derivatives have been shown to suppress AKT phosphorylation, leading to reduced cell growth and increased apoptosis in cancer cells .

- Tyrosine Kinase Inhibition : Certain triazine compounds act as inhibitors of tyrosine kinases involved in cancer progression .

Case Studies

A notable case study involved the synthesis and evaluation of various triazine derivatives against breast cancer cell lines. The study found that specific modifications on the triazine core significantly enhanced anticancer activity:

- Study Findings : The most active derivative exhibited an IC50 value of 15.83 µM against MDA-MB-231 cells.

This underscores the importance of structural variations in enhancing biological activity within this chemical class .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of cyanuric chloride. For example, stepwise substitution with n-octadecylamine under controlled conditions (0–5°C, pH-neutral via sodium bicarbonate) ensures selective amination . Microwave-assisted synthesis reduces reaction time (6 minutes vs. hours) and improves yield (86–91%) by enhancing reaction kinetics . Solvent choice (e.g., THF, DCM) and base selection (e.g., Hünig’s base) critically affect intermediate stability and purity .

Q. How can researchers confirm the structural integrity and purity of 4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine post-synthesis?

- Methodological Answer : Structural confirmation relies on H/C NMR to verify amine and alkyl chain integration . LC-MS and HRMS validate molecular weight (e.g., m/z 317.1319 [M+H]+) and isotopic patterns . Purity is assessed via UPLC (≥91%) or recrystallization from alcohol/hexane mixtures .

Q. What analytical techniques are suitable for tracking reaction progress in triazine derivatization?

- Methodological Answer : Thin-layer chromatography (TLC) with UV detection monitors substitution steps. For quantitative analysis, UPLC tracks residual starting materials, while IR spectroscopy identifies amine and C-Cl bond transitions .

Advanced Research Questions

Q. How do microwave-assisted synthesis techniques compare to conventional methods in preparing triazine derivatives?

- Methodological Answer : Microwave irradiation accelerates reactions (e.g., 86% yield in 6 minutes vs. 2 hours conventionally) by enabling uniform heating, reducing side reactions. However, scalability requires optimization of power settings and solvent dielectric properties . Comparative studies show microwave methods enhance reproducibility for thermally sensitive intermediates .

Q. What computational methods predict the electronic properties and reactivity of 4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine derivatives?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. Time-dependent DFT (TD-DFT) models UV-Vis absorption for applications in photodynamic therapy or sensors . These models align with experimental NMR chemical shifts (e.g., δ 1.45–2.02 ppm for alkyl chains) .

Q. How can Suzuki-Miyaura cross-coupling modify 4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine for functional materials?

- Methodological Answer : The dichloro-triazine core reacts with aryl boronic acids (2.2 equiv.) under palladium catalysis (2–3 mol%) to introduce aryl groups. Base selection (e.g., KCO) and solvent (dioxane) optimize coupling efficiency (isolated yields: 70–85%) for optoelectronic or catalytic applications .

Q. What strategies resolve discrepancies between experimental and computational data for triazine-based compounds?

- Methodological Answer : Calibrate computational models using experimental crystallographic data (e.g., X-ray-derived hydrogen-bond networks ). Adjust solvent parameters in DFT simulations to match NMR solvent effects. Validate reactive intermediates via trapping experiments (e.g., cyanate adducts) .

Q. How do alkyl chain length and substitution patterns influence the compound’s biological or material properties?

- Methodological Answer : Longer alkyl chains (e.g., n-octadecyl) enhance lipid solubility for antimicrobial studies, while shorter chains improve crystallinity for structural analysis. Substituent electronic effects (e.g., electron-withdrawing Cl) modulate reactivity in cross-coupling or enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.